Boc-L-2-aminobutanoic acid (Boc-L-Abu-OH) is a highly pure, N-Boc-protected unnatural aliphatic amino acid widely procured for solid-phase peptide synthesis (SPPS) and asymmetric catalysis. Featuring a linear two-carbon (ethyl) side chain, it serves as a critical structural bridge between the minimal steric bulk of Alanine and the higher hydrophobicity of Norvaline or Valine. In industrial peptide manufacturing, it is primarily utilized to fine-tune alpha-helical propensity, modulate lipophilicity, and act as a non-oxidizable isostere for Cysteine [1]. Its high solubility in standard SPPS solvents and compatibility with standard coupling reagents make it a highly processable building block for scaling up complex peptide therapeutics and developing novel chiral ligands .
Workflow
Boc solid-phase peptide synthesis (Boc SPPS)
Selection
Chiral building block, L-2-aminobutyric acid residue
Context
Stereochemical control study fit; Boc/Fmoc strategy review
Substituting Boc-L-Abu-OH with more common aliphatic analogs like Boc-L-Alanine or Boc-L-Valine fundamentally alters downstream product performance and manufacturability[1]. Replacing Abu with Alanine reduces the hydrophobic sector depth of amphipathic peptides, often abolishing required membrane-lytic or cell-penetrating activities. Conversely, substituting with Valine introduces beta-carbon branching, which significantly increases steric hindrance, reduces SPPS coupling efficiencies, and promotes aggregation-driven deletion sequences [1]. Furthermore, when used as a Cysteine surrogate to prevent disulfide scrambling, only the ethyl side chain of Abu provides the exact van der Waals volume needed to maintain native-like packing without introducing reactive thiol groups, making generic substitution impossible for structurally sensitive therapeutics [2].
Racemic or D-enantiomer substitution
May shift stereochemical outcome; enantiomeric purity requirements preclude direct replacement with racemic DL or D-enantiomer.
Fmoc-protected analog incompatibility
Boc (acid-labile) and Fmoc (base-labile) deprotection conditions differ; synthetic workflow cannot transfer without protocol change.
In palladium-catalyzed enantioselective C-H/C-H cross-coupling reactions for synthesizing planar chiral ferrocenes, the steric bulk of the amino acid ligand directly dictates catalytic efficiency. Studies demonstrate that using Boc-L-Abu-OH as a chiral ligand achieves a regioselectivity ratio of 10:1 and an enantiomeric excess (ee) of 94% [1]. In contrast, substituting with the smaller Boc-L-Ala-OH drops the regioselectivity to 4.2:1 and the ee to 92% [1]. The ethyl side chain of Abu provides a more precisely tuned chiral pocket than the methyl group of Alanine, driving higher asymmetric induction.
| Evidence Dimension | Enantiomeric excess (ee) and regioselectivity ratio |
| Target Compound Data | Boc-L-Abu-OH (94% ee, 10:1 ratio, 64% yield) |
| Comparator Or Baseline | Boc-L-Ala-OH (92% ee, 4.2:1 ratio, 61% yield) |
| Quantified Difference | 2.3-fold improvement in regioselectivity ratio and +2% absolute ee. |
| Conditions | Pd(II)-catalyzed direct coupling of aminomethylferrocene derivatives with arylboronic acids. |
Procurement of Abu over Ala is essential for process chemists requiring strict enantiomeric control and higher regioselectivity in advanced chiral intermediate synthesis.
In the development of cell-penetrating peptides (CPPs) like Maurocalcine (MCa), native sequences containing multiple disulfide bridges present severe scale-up challenges due to oxidative scrambling [1]. Replacing the six internal Cysteine residues with 2-aminobutyric acid (Abu) creates a linear analog that completely bypasses disulfide formation while retaining full CPP properties[1]. The Abu-substituted peptide demonstrates >95% radiochemical stability in vitro over 24 hours. Because the ethyl group of Abu perfectly mimics the steric volume of Cysteine's thiomethyl group without its redox reactivity, it allows manufacturers to produce stable, linear peptide vectors without complex controlled-oxidation steps [1].
| Evidence Dimension | Disulfide-free structural stability and synthesis complexity |
| Target Compound Data | Abu-substituted linear peptide (>95% stability, 0 disulfide bonds required) |
| Comparator Or Baseline | Native Cysteine-containing peptide (Requires 3 complex disulfide bridges) |
| Quantified Difference | Elimination of 3 oxidation steps while maintaining >95% stability and full cell penetration. |
| Conditions | In vitro metabolic stability evaluation of 125I-labeled peptides in mouse blood. |
Substituting Cys with Abu drastically reduces peptide manufacturing costs and batch-to-batch variability by eliminating the need for highly controlled disulfide bridge formation.
The design of cell-lytic and antimicrobial peptides requires exact tuning of the hydrophobic face to balance efficacy and cytotoxicity. Systematic variation of the aliphatic side chain reveals that reducing the carbon count from 4 (Norleucine) to 1 (Alanine) drastically alters membrane interaction [1]. Boc-L-Abu-OH, providing exactly 2 carbon atoms (ethyl side chain), sits at the critical threshold for modulating this activity [1]. Peptides incorporating Abu maintain a moderate alpha-helical propensity and a specific hydrophobic sector depth that prevents the over-stabilization seen with longer aliphatic chains, allowing for fine-tuned selectivity against bacterial versus host cell membranes [1].
| Evidence Dimension | Hydrophobic side-chain length and helical stability |
| Target Compound Data | Boc-L-Abu-OH (2-carbon side chain, moderate helicity) |
| Comparator Or Baseline | Boc-L-Ala-OH (1-carbon, high helicity) and Boc-L-Nle-OH (4-carbon, deep hydrophobic sector) |
| Quantified Difference | Abu provides an intermediate hydrophobic depth, avoiding the extreme cytotoxicity of 4-carbon chains and the high helical rigidity of 1-carbon chains. |
| Conditions | Surface plasmon resonance and flow cytofluorimetric studies on model phosphatidylcholine/cholesterol membranes. |
Buyers developing targeted antimicrobial peptides must procure Abu to achieve the exact hydrophobic balance required for pathogen selectivity without causing host-cell toxicity.
Boc-L-Abu-OH is a highly effective choice for replacing Cysteine residues in biologically active peptides where disulfide bonding causes aggregation or manufacturing bottlenecks [1]. Its isosteric ethyl side chain maintains the native peptide fold's steric requirements while completely eliminating redox reactivity, streamlining SPPS and purification workflows.
In organometallic chemistry, Boc-L-Abu-OH serves as a highly effective chiral ligand precursor [2]. Its specific steric profile outperforms Alanine in Pd-catalyzed cross-coupling reactions, making it ideal for the industrial production of planar chiral ferrocenes and other complex pharmaceutical intermediates requiring strict enantiomeric purity.
For medicinal chemists optimizing the ADME properties of peptide or peptidomimetic drug candidates, substituting standard aliphatic amino acids with Abu provides a precise intermediate lipophilicity [3]. This is critical for enhancing membrane permeability and metabolic stability without introducing the severe steric hindrance associated with Valine or Isoleucine.
Irritant